2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid
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Overview
Description
2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group, a piperidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce chloro and fluoro substituents.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The chloro-fluorophenyl intermediate is coupled with the piperidine derivative under specific conditions to form the desired compound.
Final Functionalization: Introduction of the carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic ring.
Substitution: Halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid
- 2-(3-Fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring may confer unique chemical and biological properties to 2-(4-Chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFN3O4/c1-21(2)17(26)22-7-5-10(6-8-22)15(23)20-14(16(24)25)11-3-4-12(18)13(19)9-11/h3-4,9-10,14H,5-8H2,1-2H3,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHOQVIJIKIBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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